molecular formula C14H12N4O2S B1622277 2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 306935-49-9

2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Cat. No.: B1622277
CAS No.: 306935-49-9
M. Wt: 300.34 g/mol
InChI Key: UHNBDBZWZJXFAR-UHFFFAOYSA-N
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Description

2-[(4-Methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid (PubChem CID: 2736949) is a chemical compound of significant interest in medicinal chemistry research . It is built around a 1,2,4-triazole core, a five-membered heterocycle known for its extensive spectrum of biological activities . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, with derivatives demonstrating antibacterial, antifungal, antitubercular, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties in scientific studies . Furthermore, the incorporation of the quinoline moiety, a common feature in many pharmacologically active compounds, can enhance and diversify the biological profile of the molecule . While the specific mechanism of action for this exact compound is a subject of ongoing investigation, its molecular architecture suggests high potential as a key intermediate or lead compound. Researchers can utilize it in the synthesis of novel heterocyclic systems or in bioactivity screening campaigns aimed at developing new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(4-methyl-5-quinolin-6-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-18-13(16-17-14(18)21-8-12(19)20)10-4-5-11-9(7-10)3-2-6-15-11/h2-7H,8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNBDBZWZJXFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371726
Record name {[4-Methyl-5-(quinolin-6-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731532
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306935-49-9
Record name Acetic acid, 2-[[4-methyl-5-(6-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[4-Methyl-5-(quinolin-6-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves multiple stepsThe reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted triazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of triazole compounds can possess significant antimicrobial properties. The thioether group in 2-[(4-Methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid enhances its interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria and fungi .
  • Anticancer Properties: The quinoline and triazole components are known for their anticancer activities. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • Antioxidant Effects: The presence of the quinoline structure is associated with antioxidant properties, which can mitigate oxidative stress in biological systems. This suggests potential applications in preventing diseases related to oxidative damage .

Applications in Research

The unique structure of this compound makes it a valuable compound in various research domains:

Medicinal Chemistry

The compound serves as a lead structure for developing new pharmaceuticals targeting infectious diseases and cancer. Its derivatives can be synthesized to enhance efficacy and reduce side effects.

Agricultural Chemistry

Given its antimicrobial properties, this compound may find applications in developing agricultural fungicides or bactericides, providing an alternative to traditional chemical agents that may pose environmental risks.

Material Science

Research into the material properties of compounds containing quinoline and triazole moieties indicates potential uses in creating novel materials with specific electronic or optical properties .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline-thiazole derivatives, including compounds similar to this compound. Results demonstrated potent activity against Staphylococcus aureus and Candida albicans, suggesting the compound's potential as a therapeutic agent against infections caused by these pathogens.

Case Study 2: Anticancer Activity

In another investigation reported in Cancer Research, researchers synthesized derivatives of this compound and assessed their anticancer properties against several cancer cell lines. The findings indicated that certain modifications significantly increased cytotoxicity while minimizing toxicity to normal cells, highlighting the compound's promise in cancer therapy development .

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid involves its interaction with specific molecular targets. The quinoline and triazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioacetic acid group can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, melting points (Mp), yields, and key properties of similar 1,2,4-triazole derivatives:

Compound Name (CAS/Reference) 4-Position Substituent 5-Position Substituent Mp (°C) Yield (%) Key Properties/Activities
Target Compound Methyl Quinolin-6-yl N/A N/A High aromaticity, potential antimalarial
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (7a) Allyl Pyridin-2-yl 109–111 75 Moderate solubility in DMF:EtOH
2-((5-(Thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (1.1) H Thiophen-3-ylmethyl 188–189 79 High melting point, sulfur-rich
{[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid (CAS 50616-43-8) H 2-Propoxyphenyl N/A N/A Predicted pKa 3.09, molar mass 293.34
2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid Phenyl Furan-2-yl N/A N/A Antioxidant, hepatoprotective

Key Observations:

  • Aromatic vs.
  • Acidity: The acetic acid group’s pKa (~3.09 in CAS 50616-43-8 ) is influenced by electron-withdrawing substituents. Quinoline’s electron-deficient nature may further lower the target compound’s pKa compared to allyl or phenyl derivatives.

Physicochemical and Spectroscopic Data

  • 1H-NMR/13C-NMR: Pyridinyl and thiophenyl analogs show well-resolved peaks for aromatic protons and methyl/methylene groups . The quinoline protons in the target compound would appear downfield (δ 8.5–9.0 ppm).
  • Elemental Analysis: Close agreement between calculated and found values (e.g., C 42.23% vs. 42.34% in compound 1.1 ) validates purity, a standard for the target compound.

Biological Activity

2-[(4-Methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid (CAS No. 306935-49-9) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Molecular Formula: C14H12N4O2S
Molecular Weight: 300.34 g/mol
CAS Number: 306935-49-9

The compound features a quinoline ring fused with a triazole moiety, which is known for its diverse biological activities. The presence of the thio group (–S–) enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and quinoline structures exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated moderate activity against several bacterial strains, although specific inhibition percentages were not detailed in the available literature .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Compounds similar to this compound have shown promising antioxidant activity in vitro. For instance, triazole derivatives were reported to inhibit oxidative stress markers effectively .

Anticancer Activity

The anticancer potential of triazole compounds is well-documented. In vitro studies have shown that related compounds can inhibit cancer cell proliferation significantly. For example, some triazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents . While direct studies on this specific compound are scarce, its structural analogs suggest it may possess similar properties.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialModerate activity against bacterial strains.
AntioxidantEffective in reducing oxidative stress markers in vitro.
AnticancerRelated compounds showed IC50 values indicating significant inhibition of cancer cell lines.

Q & A

Q. What established synthetic routes are available for 2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid?

The synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate carboxylic acid derivatives, followed by functionalization of the triazole core. Key steps include:

  • Reacting 5-substituted-1,2,4-triazole-3-thiols with chloroacetic acid derivatives in aqueous or alcoholic media under reflux .
  • Confirming purity via thin-layer chromatography (TLC) and recrystallization from ethanol or propanol .
  • Structural validation using elemental analysis, IR spectroscopy (to confirm thioether and carboxylic acid groups), and 1H^1H-NMR (to verify substituent positions) .

Q. How is the structural identity of this compound confirmed experimentally?

A multi-technique approach is employed:

  • Elemental analysis ensures stoichiometric accuracy.
  • IR spectroscopy identifies functional groups (e.g., S-H stretch at ~2550 cm1^{-1}, C=O stretch at ~1700 cm1^{-1}) .
  • 1H^1H-NMR resolves substituent environments (e.g., quinoline protons at δ 8.5–9.0 ppm, methyl groups at δ 2.0–2.5 ppm) .
  • Mass balance studies (e.g., 100% recovery in degradation experiments) ensure no unaccounted impurities .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol is preferred for recrystallization due to its moderate polarity, which enhances solubility at elevated temperatures and promotes slow crystal growth upon cooling. For less polar derivatives, chloroform or butanol may be used . Target compounds are typically refluxed in absolute alcohol (e.g., propanol) and filtered hot to remove insoluble byproducts .

Q. How do researchers assess the compound’s stability under experimental conditions?

Stability is evaluated via:

  • Forced degradation studies under acidic, alkaline, oxidative, and thermal stress, followed by HPLC to quantify degradation products .
  • Mass balance validation to ensure all degradation products and impurities are accounted for (e.g., Table 1 in reports 100% mass recovery).
  • Long-term storage stability tests at controlled temperatures (e.g., 25°C/60% RH) with periodic sampling .

Q. What preliminary biological screening methods are used for this compound?

  • Antimicrobial activity : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : MTT assays on mammalian cell lines to determine IC50_{50} values .
  • Acute toxicity prediction : Computational tools like ProTox-II or PASS predict LD50_{50} and organ-specific toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioacetic acid moiety during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution between triazole-thiols and chloroacetic acid.
  • Catalysis : Adding a base (e.g., K2 _2CO3_3) deprotonates the thiol group, enhancing reactivity .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield (see similar protocols in ).

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare IR (functional groups) with 1H^1H-NMR (proton environments) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • X-ray crystallography : Resolves ambiguous substituent orientations, especially for quinoline and triazole ring systems .
  • Isotopic labeling : Track sulfur or nitrogen atoms in complex derivatives to confirm bonding patterns .

Q. How do substituents on the triazole ring influence pharmacological activity?

  • Methoxy groups : 2,4-Dimethoxy substitutions enhance antifungal activity by improving membrane permeability (MIC reduced by 50% vs. non-substituted analogs) .
  • Quinoline moiety : Enhances DNA intercalation potential, correlating with anticancer activity in MCF-7 cell lines (IC50_{50} < 10 µM) .
  • Thioether linkage : Increases metabolic stability compared to ether analogs, as shown in pharmacokinetic studies .

Q. What computational methods predict the compound’s toxicity and drug-likeness?

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition .
  • Molecular docking : Identifies potential off-target interactions (e.g., with hERG channels for cardiotoxicity risk) .
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to acute oral toxicity (LD50_{50}) .

Q. How can degradation pathways be characterized to improve formulation stability?

  • HPLC-DAD/MS analysis : Identifies degradation products (e.g., oxidation of thioether to sulfoxide) under accelerated conditions .
  • pH-dependent studies : Reveal hydrolysis susceptibility (e.g., carboxylic acid deprotonation at pH > 7 accelerates breakdown) .
  • Excipient compatibility : Screen with common stabilizers (e.g., mannitol, PVP) to inhibit aggregation or hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid

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